![molecular formula C19H24N2O3S B5378690 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase guanine nucleotide exchange factor (GEF) activity of LARG and GEF-H1, two important proteins involved in the regulation of cell migration, proliferation, and survival.
Mechanism of Action
ESI-09 works by selectively inhibiting the RhoGTPase guanine nucleotide exchange factor (N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide) activity of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1. RhoGTPases are a family of small GTP-binding proteins that play a critical role in the regulation of cytoskeletal dynamics, cell migration, and cell proliferation. LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 are two important RhoGTPase N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamides that are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to reduce cell migration and invasion, thus inhibiting tumor metastasis. In addition, ESI-09 has been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages for lab experiments, including its high selectivity for LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 and its ability to inhibit RhoGTPase activity in a dose-dependent manner. However, one of the limitations of ESI-09 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the research and development of ESI-09. One potential direction is to further investigate the therapeutic potential of ESI-09 in cancer treatment, particularly in combination with other cancer therapies. Another direction is to explore the potential of ESI-09 for the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of ESI-09 for improved solubility and bioavailability.
Synthesis Methods
ESI-09 can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-diethylethanamine, followed by condensation with 4-nitrobenzenecarboximidamide and reduction with palladium on carbon.
Scientific Research Applications
ESI-09 has been extensively studied in various scientific research applications, particularly in the fields of cancer and cardiovascular diseases. The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has been shown to reduce cell migration and invasion, thus making it a potential therapeutic target for cancer treatment. In addition, ESI-09 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.
properties
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-21(5-2)19(16-10-8-7-9-11-16)20-25(22,23)18-14-12-17(13-15-18)24-6-3/h7-15H,4-6H2,1-3H3/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGUYFSGDSSFT-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)OCC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)OCC)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.